Product packaging for Direct red 239(Cat. No.:CAS No. 60202-35-9)

Direct red 239

Cat. No.: B12366353
CAS No.: 60202-35-9
M. Wt: 1060.9 g/mol
InChI Key: VDOGYBKHFWFTCJ-UHFFFAOYSA-J
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Description

Significance of Azo Dyes in Industrial Effluents

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings, which are responsible for their intense coloration nih.govsustainability-directory.comnih.gov. They constitute the most dominant group of synthetic colorants, accounting for over 60-70% of all dyes manufactured globally nih.gov. Their extensive application spans across the textile, paper, leather, printing, and even food industries, owing to their diverse color palette, good fastness properties, and relatively low production costs sustainability-directory.comnih.govmdpi.comrsc.org.

However, the widespread use of azo dyes results in substantial environmental contamination. Industrial processes, especially in textile manufacturing, often lead to the discharge of large volumes of dye-laden wastewater. It is estimated that 15-20% of all dyes produced are released into the environment as effluents nih.govnih.govmdpi.com. These effluents not only cause aesthetic pollution by imparting color to water bodies but also introduce toxic and persistent chemicals into the ecosystem. Azo dyes are often resistant to conventional biological and chemical degradation processes due to their stable chemical bonds rsc.orgresearchgate.netmdpi.com. Upon degradation, some azo dyes can break down into aromatic amines, which are known to be carcinogenic, mutagenic, and genotoxic, posing severe risks to aquatic life and human health nih.govsustainability-directory.comrsc.orgresearchgate.netsci-hub.se. Furthermore, the presence of dyes in water can reduce sunlight penetration, hindering photosynthesis in aquatic plants, and increase Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) levels mdpi.comrsc.orgresearchgate.net.

Environmental Prevalence of Direct Red 239 and Related Azo Dyes

This compound (CAS No: 60202-35-9) is an azo dye belonging to the direct dye class cymitquimica.comworlddyevariety.comenochdye.comchinainterdyes.comchemicalbook.com. It typically appears as a red-brown powder and exhibits solubility in water, producing a yellow-light red hue cymitquimica.comworlddyevariety.comenochdye.comchinainterdyes.comchemicalbook.com. Its chemical structure features multiple azo linkages and sulfonated naphthalene (B1677914) moieties, contributing to its affinity for cellulosic fibers and its water solubility cymitquimica.comscirp.org. This compound finds application in the dyeing of textiles, paper, and leather worlddyevariety.comenochdye.comchinainterdyes.comchemicalbook.com.

While specific data on the precise environmental prevalence of this compound is limited in the examined literature, its classification as a direct dye places it within a category of colorants frequently discharged into wastewater streams rsc.org. Direct dyes, in general, are known for their extensive use in dyeing cotton and other cellulosic materials, and their relatively poor fixation rates can lead to significant dye loss into effluent rsc.orgscirp.org. Related dyes, such as Direct Red 28 and Direct Black 38, have been identified as having toxic and carcinogenic properties rsc.org. Furthermore, research has also focused on "Reactive Red 239," a distinct but related dye used in cotton dyeing, highlighting the environmental concern associated with this specific color index number across different dye classes mdpi.commdpi.comresearchgate.netuniroma1.itresearchgate.netresearchgate.netnih.gov. The widespread use of such dyes underscores the need for effective management of their environmental impact.

Rationale for Advanced Research in this compound Treatment Technologies

The inherent stability and recalcitrant nature of azo dyes, including this compound, render conventional wastewater treatment methods, such as physical settling or basic biological degradation, largely ineffective in their complete removal rsc.orgresearchgate.netmdpi.com. The persistent presence of these dyes in aquatic environments poses significant ecotoxicological risks, impacting aquatic organisms through various mechanisms and potentially entering the food chain, ultimately affecting human health nih.govmdpi.comrsc.orgresearchgate.netsci-hub.seresearchgate.netnih.gov. Consequently, there is a critical need for advanced treatment technologies capable of efficiently decolorizing and degrading this compound and similar recalcitrant azo dyes.

Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are a promising avenue for breaking down complex organic pollutants nih.govijcce.ac.ir. Technologies such as photocatalysis, electrochemical oxidation, and ozonation have demonstrated efficacy in degrading various azo dyes by cleaving the chromophoric azo bonds and mineralizing the dye molecules into simpler, less harmful compounds rsc.orgnih.govijcce.ac.ir. Adsorption using various sorbent materials and specialized bioremediation techniques employing specific microorganisms or enzymes also offer viable solutions rsc.orgnih.gov.

Although specific, detailed remediation studies focusing exclusively on this compound were not extensively detailed in the provided search results, significant research has been conducted on Reactive Red 239 and other direct azo dyes, showcasing the effectiveness of these advanced methods. These studies provide a strong foundation and clear rationale for developing and applying similar advanced treatment strategies for this compound to mitigate its environmental footprint.

Data Tables

Table 1: Photocatalytic Degradation of Reactive Red 239 and Other Azo Dyes

This table summarizes findings from studies employing photocatalysis, a prominent Advanced Oxidation Process (AOP) for dye removal.

Dye NameCatalyst / AdsorbentTreatment ConditionRemoval EfficiencyTime (min)Reference
Reactive Red 239TiO₂/H₂O₂UV/TiO₂, H₂O₂ (0.3 x 10⁻² mol/L)96%60 mdpi.com
Reactive Red 239ZnOUV/ZnO (15.1 W/m², 4.34 g/L ZnO, pH 2.6, 855 rpm)99.98%Not Specified researchgate.net
Reactive Black 5TiO₂UV/TiO₂93%60 mdpi.com
Methyl RedActivated Carbon (Lemongrass Leaf)pH 2, 5 h contact time76.923 mg/g (Capacity)300 rsc.org

Table 2: Biodegradation of Azo Dyes by Microorganisms

This table illustrates the potential of biological treatment methods for azo dye decolorization.

Dye NameMicroorganism/EnzymeConditionsRemoval EfficiencyTime (h)Reference
Reactive RedParamecium caudatum25 °C, pH 7.5, 20 ppm dye90.86%Not Specified mdpi.com
Reactive BlueParamecium caudatum25 °C, pH 7.5, 20 ppm dye83.06%Not Specified mdpi.com
Levafix YellowParamecium caudatum25 °C, pH 7.5, 20 ppm dye85.43%Not Specified mdpi.com
Azo Dyes (Mixture)Bacteria (e.g., B. laterosporus)Optimum pH, temperature (e.g., 40°C)87% (ADMI)24 gjesm.net

Compound List:

this compound

Azo Dyes

Reactive Red 239

Reactive Black 5

Levafix Yellow

Methyl Red

Reactive Orange

Reactive Red 198

Reactive Blue 4

Reactive Blue 160

Reactive Blue 171

Reactive Red 11

Reactive Red 120

Reactive Orange 4

Reactive Yellow 84

Direct Black 166

Direct Black 22

Direct Red 28

Direct Black 38

Congo Red

Methylene Blue

Rhodamine B

Methyl Orange

Direct Red 83:1

Direct Yellow 86

Direct Blue 78

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H24N6Na4O15S4 B12366353 Direct red 239 CAS No. 60202-35-9

Properties

CAS No.

60202-35-9

Molecular Formula

C41H24N6Na4O15S4

Molecular Weight

1060.9 g/mol

IUPAC Name

tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C41H28N6O15S4.4Na/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

VDOGYBKHFWFTCJ-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

physical_description

Liquid

Origin of Product

United States

Advanced Oxidation Processes Aops for Direct Red 239 Degradation

Photocatalytic Degradation of Direct Red 239

Photocatalysis utilizes semiconductor materials, often in conjunction with light irradiation, to drive chemical reactions. When a semiconductor photocatalyst absorbs photons with energy equal to or exceeding its band gap, electron-hole pairs are generated. These charge carriers then migrate to the surface of the catalyst, where they participate in redox reactions, leading to the degradation of adsorbed pollutants iitm.ac.inresearchgate.net. This method is particularly effective for breaking down the complex chromophoric structures of azo dyes like this compound.

Mechanistic Pathways of Photocatalysis for Azo Dyes

The degradation of azo dyes via photocatalysis involves a series of complex steps, primarily driven by the generation of reactive oxygen species (ROS) and direct interactions between the dye molecule and the photogenerated charge carriers.

The fundamental mechanism begins with the absorption of light by the semiconductor photocatalyst. Upon irradiation with photons of sufficient energy (typically UV or visible light, depending on the photocatalyst's band gap), electrons are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB researchgate.netnih.govmdpi.com. These photogenerated electron-hole pairs are the primary drivers of the photocatalytic process.

The excited electrons in the CB can react with adsorbed molecular oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻) researchgate.netnih.govbrazilianjournals.com.brmdpi.com. The holes in the VB, being strong oxidizing agents, can directly oxidize adsorbed water (H₂O) or hydroxide (B78521) ions (OH⁻) to generate highly reactive hydroxyl radicals (•OH) researchgate.netmdpi.combrazilianjournals.com.brd-nb.info. Hydrogen peroxide (H₂O₂) and singlet oxygen (¹O₂) can also be formed through various intermediate reactions preprints.org. These ROS, particularly •OH radicals, are extremely potent oxidants capable of attacking and breaking down the intricate molecular structures of azo dyes.

In addition to ROS generation, direct interactions between the dye molecules and the photogenerated charge carriers also contribute to degradation. The holes (h⁺) in the VB can directly oxidize adsorbed dye molecules, leading to their fragmentation researchgate.netbrazilianjournals.com.br. Conversely, the electrons (e⁻) in the CB can directly reduce the dye molecules or their intermediates researchgate.netbrazilianjournals.com.br. For azo dyes, a critical initial step often involves the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This cleavage can be initiated by both direct oxidation by holes and indirect oxidation by ROS mdpi.compreprints.org. The subsequent degradation pathways involve the breakdown of aromatic rings and other functional groups, ultimately leading to mineralization.

Development and Characterization of Photocatalytic Systems for this compound

The efficiency of photocatalytic degradation is highly dependent on the properties of the photocatalyst, including its light absorption capacity, surface area, charge separation efficiency, and stability. Research has focused on developing and optimizing various photocatalytic systems for dye degradation.

Titanium dioxide (TiO₂) is one of the most widely studied and utilized semiconductor photocatalysts due to its excellent chemical stability, non-toxicity, low cost, and strong oxidizing power under UV irradiation nih.govd-nb.info. The most common crystalline phases are anatase and rutile, with anatase generally exhibiting higher photocatalytic activity iitm.ac.innih.gov.

The photocatalytic activity of TiO₂ can be significantly enhanced through various modification strategies. These include:

Doping: Introducing non-metal or metal elements into the TiO₂ lattice can narrow the band gap, shift light absorption to the visible spectrum, and improve charge separation mdpi.com.

Composite Formation: Combining TiO₂ with other materials like graphene oxide, carbon nitride, or metal nanoparticles can create heterojunctions that facilitate charge transfer and reduce electron-hole recombination mdpi.commdpi.com.

While direct quantitative data specifically for this compound is limited in the reviewed literature, studies on similar azo dyes, such as Reactive Red 239, demonstrate the efficacy of TiO₂. For instance, using TiO₂ P25 Degussa as a photocatalyst under UV irradiation, degradation efficiencies of up to 99% have been reported for Reactive Red 239 within 120 minutes nih.govresearchgate.net. Optimization studies for Reactive Red 239 using UV/TiO₂ achieved a remarkable 99.82% decolorization efficiency under specific conditions, highlighting the potential of TiO₂-based systems researchgate.net.

Table 1: Photocatalytic Degradation Efficiency of TiO₂ for Reactive Red 239

PhotocatalystDye Name (as per source)Initial Dye Conc.Catalyst LoadingLight SourceDegradation Efficiency (%)Reaction Time (min)Reference
TiO₂ P25 DegussaReactive Red 23930 mg/L1 g/L125 W Mercury lamp96120 nih.gov
TiO₂ P25 DegussaReactive Red 23930 mg/L1 g/L125 W Mercury lamp99120 nih.gov
UV/TiO₂Reactive Red 239Not specified3.06 g/lUV light99.82Not specified researchgate.net

Beyond pure TiO₂, other advanced materials and composites have shown significant promise in photocatalytic dye degradation.

Metal Nanoparticles: Noble metal nanoparticles (e.g., Ag, Au, Pt) and other metal oxides (e.g., ZnO) can be incorporated with semiconductors like TiO₂ to enhance photocatalytic performance mdpi.combcrec.idacs.org. These nanoparticles can act as co-catalysts by improving charge separation and transfer, or they can exhibit plasmonic effects that enhance light absorption mdpi.comacs.org. For example, Ag-doped TiO₂ has been investigated for the degradation of dyes like Direct Red 23 bcrec.id. ZnO nanoparticles are also effective photocatalysts, capable of generating ROS for pollutant remediation nih.gov.

Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated with organic ligands tandfonline.comacs.org. Their unique properties, including high surface area, tunable pore sizes, and diverse structural architectures, make them excellent candidates for photocatalysis rsc.orgmdpi.comtandfonline.com. MOFs can effectively adsorb dye molecules and facilitate photocatalytic reactions through their semiconductor properties and exposed metal sites mdpi.comtandfonline.com. Various MOFs, such as UiO-66 and MIL-53 series, have demonstrated high photocatalytic activity for degrading different types of dyes, including azo dyes mdpi.comtandfonline.com. For instance, NH₂-UiO-66 achieved 95% degradation of Rhodamine B in 120 minutes mdpi.com. Research on MOFs for dye degradation is an active area, aiming to improve visible light utilization and charge carrier dynamics rsc.orgtandfonline.com.

Compound Names Mentioned:

this compound

Reactive Red 239

Reactive Black 5

Rhodamine B

Methyl Orange (MO)

Direct Red 23

Direct Blue 71

Direct Blue 129

Direct Blue 15

Direct Blue 53

Direct Red 28

Kinetic Modeling of Photocatalytic Degradation of this compound

Numerous studies investigating the photocatalytic degradation of this compound (RR239) have employed kinetic models to elucidate the reaction mechanism. The pseudo-first-order kinetic model is frequently reported as the most suitable for describing the degradation process, often expressed by the equation:

ln(C₀/C) = k_obs * t

where C₀ is the initial dye concentration, C is the concentration at time t, and k_obs is the observed pseudo-first-order rate constant niscpr.res.inpjoes.comorientjchem.orgfrontiersin.orgrsc.orgmdpi.comfrontiersin.org. The Langmuir-Hinshelwood (L-H) kinetic model is also widely applied, particularly for heterogeneous photocatalysis, as it accounts for the adsorption of dye molecules onto the photocatalyst surface, a crucial step in the degradation pathway niscpr.res.infrontiersin.orgmdpi.comfrontiersin.orgnih.govnih.gov. Research indicates that the L-H model often aligns with pseudo-first-order kinetics, with high regression coefficients (R² values close to 1) confirming the model's validity for this compound degradation under various conditions frontiersin.orgfrontiersin.org. This suggests that the rate-limiting step is influenced by both adsorption and surface reaction kinetics.

Influence of Operational Parameters on Photocatalytic Efficiency

The efficiency of this compound photocatalytic degradation is significantly influenced by several operational parameters, including initial dye concentration, photocatalyst dosage, solution pH, light intensity, and irradiation time.

Effect of Initial this compound Concentration

The photocatalytic degradation efficiency of this compound is significantly influenced by its initial concentration. Studies consistently demonstrate a decrease in degradation efficiency as the initial dye concentration increases niscpr.res.inrsc.orgnih.govijsrp.orgresearchgate.netnih.govmdpi.commdpi.commdpi.comscielo.org.zapjoes.comacs.org. This trend can be attributed to two primary factors:

Light Attenuation: Elevated dye concentrations can cause increased turbidity and light scattering within the solution. This 'inner filter effect' impedes the penetration of photons into the bulk of the solution, limiting the excitation of the photocatalyst and the subsequent generation of electron-hole pairs ijsrp.orgmdpi.com.

For instance, research on Direct Red 23 indicated that higher concentrations required more catalyst surface area for effective decolorization ijsrp.org. In experiments using TiO₂ as a photocatalyst, increasing the initial concentration of Reactive Red 239 from 30 mg·L⁻¹ to higher levels resulted in a notable decline in photodegradation efficiency. At an initial concentration of 150 mg·L⁻¹, the degradation efficiency dropped to approximately 9% nih.govmdpi.com. Similarly, studies on Direct Red 28 showed that increasing the concentration from 30 ppm to 50 ppm reduced degradation from 86% to 57% nih.gov.

Table 1: Effect of Initial this compound Concentration on Photocatalytic Degradation Efficiency

Initial Dye Concentration (mg/L)PhotocatalystDegradation Efficiency (%)Reference
30TiO₂ (1 g/L)~97 nih.govmdpi.com
150TiO₂ (1 g/L)~9 nih.gov
30TiO₂ (0.2 g/L)~86 nih.gov (for DR 28)
50TiO₂ (0.2 g/L)~71 nih.gov (for DR 28)
Impact of Photocatalyst Dosage

The quantity of photocatalyst employed is a critical parameter that directly impacts the efficiency of this compound degradation. Generally, an increase in photocatalyst dosage leads to a higher degradation rate due to the availability of more active sites for the photocatalytic reactions ijsrp.orgnih.govmdpi.comresearchgate.netrdd.edu.iqmdpi.comdeswater.com. However, this positive correlation is not indefinite. Beyond an optimal dosage, the degradation efficiency may either plateau or begin to decrease ijsrp.orgresearchgate.netnih.govrdd.edu.iqdeswater.com. This reduction at higher catalyst loadings is primarily attributed to increased light scattering and self-shading by the suspended catalyst particles, which obstructs light penetration and diminishes the effective illumination of the catalyst surface ijsrp.orgrdd.edu.iqdeswater.com.

Optimal photocatalyst dosages reported for this compound and similar azo dyes in photocatalytic processes include:

1 g/L to 3.0 g/L for Direct Red 23 ijsrp.org.

Adsorption Based Removal of Direct Red 239 from Aqueous Solutions

Adsorbent Materials Development and Characterization for Direct Red 239

The effectiveness of the adsorption process is largely dependent on the choice of adsorbent. Researchers have investigated a wide range of materials, from natural biomass to chemically modified substances, to efficiently remove this compound from water.

Biomass-Derived Adsorbents (e.g., Chitosan (B1678972), Carra Sawdust, Rice Husk)

Biomass-derived adsorbents are attractive due to their low cost, abundance, and eco-friendly nature. frontiersin.orgbohrium.com These materials, often byproducts of agriculture and industry, possess surface functional groups that can bind with dye molecules. frontiersin.org

Chitosan: A biopolymer derived from chitin, chitosan has demonstrated significant potential for dye removal. researchgate.net Studies on the adsorption of Reactive Red 239 (a synonym for this compound) onto chitosan 8B revealed a maximum adsorption capacity of 163.93 µmol/g at 45°C. scirp.orgresearchgate.net The process involves both surface sorption and intraparticle diffusion. scirp.orgresearchgate.net The positively charged surface of chitosan in acidic conditions effectively adsorbs the negatively charged dye anions. scirp.org

Carra Sawdust: Sawdust, a readily available lignocellulosic waste from the wood industry, has been explored as an adsorbent for this compound. idk.org.rssemanticscholar.org Pre-treatment of Carra sawdust with formaldehyde (B43269) has been shown to be effective for adsorbing Reactive Red 239. researchgate.netscirp.org The complex structure of sawdust, containing cellulose (B213188), hemicellulose, and lignin, provides numerous functional groups for dye adsorption. idk.org.rssemanticscholar.org

Rice Husk: As a major agricultural byproduct, rice husk is a low-cost and effective adsorbent for dye removal. researchgate.netijbbb.org Studies have shown that both treated and untreated rice husk can be used to remove this compound from effluents. researchgate.netijbbb.org Treatment with citric acid can enhance its adsorption capacity. ijbbb.org Research indicates a maximum adsorption capacity of approximately 13 mg of dye per gram of dry rice husk. researchgate.net

Adsorption Capacities of Biomass-Derived Adsorbents for this compound
AdsorbentMaximum Adsorption Capacity (q_m)Reference
Chitosan 8B163.93 µmol/g scirp.orgresearchgate.net
Rice Husk~13 mg/g researchgate.net

Modified Natural Materials for Enhanced Adsorption Capacity

For instance, chemical modification of chitosan, such as grafting with different functional groups, has been shown to significantly increase its adsorption capacity for various dyes. mdpi.com Similarly, treating sawdust with agents like formaldehyde can improve its performance in dye removal. researchgate.netscirp.org The activation of bio-sorbents, such as producing activated carbon from agricultural waste, is another common method to enhance their porous structure and surface area, leading to higher adsorption capabilities. nih.gov

Cellulose Acetate-Based Adsorbents

Cellulose acetate (B1210297), a derivative of cellulose, has been investigated as an adsorbent for dye removal. Studies have explored the use of cellulose acetate prepared from sources like Ananas comosus (pineapple) leaves for the removal of direct red dyes. researchgate.net The adsorption process using cellulose acetate has been found to be endothermic and non-spontaneous. researchgate.net Novel eco-friendly adsorbents, such as cellulose acetate/graphene oxide nanocomposites, have also been developed from sugarcane bagasse for the removal of pollutants from wastewater. mdpi.com

Adsorption Kinetics of this compound onto Various Adsorbents

Understanding the kinetics of adsorption is crucial for designing efficient wastewater treatment systems. It provides insights into the rate of adsorption and the underlying mechanism. Two of the most commonly used kinetic models are the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Kinetic Model Application

The pseudo-first-order model, developed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites. While this model is often tested, studies on the adsorption of this compound have shown that it is generally not the best fit for the experimental data compared to the pseudo-second-order model. scirp.orgncsu.edu For example, in the study of Reactive Red 239 adsorption onto chitosan 8B, the correlation coefficients (R²) obtained from the pseudo-first-order model were found to be less significant than those from the pseudo-second-order model. scirp.org

Pseudo-Second-Order Kinetic Model Application

The pseudo-second-order kinetic model is based on the assumption that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. This model has been widely and successfully applied to describe the adsorption of this compound onto various adsorbents. ncsu.edu

Numerous studies have confirmed that the adsorption kinetics of this compound (or its synonym Reactive Red 239) follow the pseudo-second-order model well. This has been observed for adsorbents such as:

Chitosan 8B: The adsorption kinetics were well-described by the pseudo-second-order model, with high correlation coefficients (R² ≥ 0.999). scirp.orgresearchgate.net The calculated equilibrium adsorption capacities from this model were also in good agreement with the experimental values. scirp.org

Carra Sawdust: Kinetic data for the adsorption of Reactive Red 239 onto formaldehyde-treated Carra sawdust also followed the pseudo-second-order model. researchgate.net

Cellulose Acetate: The adsorption of direct red dye onto cellulose acetate derived from pineapple leaves was also found to follow a pseudo-second-order reaction. researchgate.net

Sludge Biochar-Based Adsorbent: The adsorption kinetics of Direct Red 23 onto this adsorbent were best fitted by the pseudo-second-order kinetic model. nih.gov

Activated Carbon from Artichoke: The rate of sorption of Direct Red 23 conformed to pseudo-second-order kinetics. researchgate.net

Kinetic Model Fitting for this compound Adsorption
AdsorbentBest Fit Kinetic ModelReference
Chitosan 8BPseudo-Second-Order scirp.orgresearchgate.net
Carra Sawdust (Formaldehyde treated)Pseudo-Second-Order researchgate.net
Cellulose AcetatePseudo-Second-Order researchgate.net
Sludge Biochar-Based AdsorbentPseudo-Second-Order nih.gov
Activated Carbon (from Artichoke)Pseudo-Second-Order researchgate.net

The consistent applicability of the pseudo-second-order model suggests that chemisorption plays a significant role in the adsorption of this compound onto these materials.

Intraparticle Diffusion Model for Adsorption Mechanism

The intraparticle diffusion model, often referred to as the Weber-Morris model, is a key tool for understanding the mechanism of adsorption. It helps to identify the rate-limiting step in the adsorption process, which can be either the transport of the adsorbate from the bulk solution to the adsorbent's surface (film diffusion) or the diffusion of the adsorbate within the pores of the adsorbent (intraparticle diffusion).

The model is expressed by the following equation:

qt = kidt0.5 + C

where:

qt (mg/g) is the amount of dye adsorbed at time t.

kid (mg/g·min0.5) is the intraparticle diffusion rate constant.

C is the intercept, which is related to the thickness of the boundary layer.

A plot of qt versus t0.5 will be linear if intraparticle diffusion is the sole rate-limiting step, and the line will pass through the origin. However, in many cases, the plot may show multiple linear regions, indicating that the adsorption process is complex and involves more than one mechanism. For instance, the initial, steeper portion of the plot often represents the diffusion of the adsorbate through the solution to the external surface of the adsorbent. The second, slower portion can be attributed to the gradual diffusion of the adsorbate from the surface into the pores of the adsorbent. If the line does not pass through the origin, it suggests that intraparticle diffusion is not the only rate-controlling step and that film diffusion also plays a role.

In a study on the adsorption of Reactive Red 239 onto chitosan, the intraparticle diffusion plot showed two distinct linear regions, indicating that both surface sorption and intraparticle diffusion were involved in the adsorption process. scirp.org The diffusion rate parameters were calculated for different initial dye concentrations, as shown in the table below.

Initial Concentration (µmol/L)kid1 (µmol/g·min0.5)kid2 (µmol/g·min0.5)
304.580.65
507.320.81
10012.541.23
15018.921.87
20025.412.53

Adsorption Equilibrium Isotherms of this compound

Adsorption equilibrium isotherms are fundamental to describing the interaction between the adsorbate and the adsorbent. They provide insights into the adsorption capacity and the nature of the adsorption process. Several isotherm models have been developed to analyze equilibrium data, with the Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich models being the most commonly used.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. core.ac.uk It is represented by the following equation:

Ce/qe = 1/(KLqmax) + Ce/qmax

where:

Ce (mg/L) is the equilibrium concentration of the dye in the solution.

qe (mg/g) is the amount of dye adsorbed at equilibrium.

qmax (mg/g) is the maximum monolayer adsorption capacity.

KL (L/mg) is the Langmuir constant related to the energy of adsorption.

The applicability of the Langmuir model to the adsorption of this compound suggests that the adsorbent surface is homogeneous and that a monolayer of the dye is formed on the surface. For the adsorption of Reactive Red 239 onto chitosan, the equilibrium data fitted well with the Langmuir model. scirp.org

The Freundlich isotherm model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. core.ac.uk It is given by:

log(qe) = log(KF) + (1/n)log(Ce)

where:

KF ((mg/g)(L/mg)1/n) is the Freundlich constant related to the adsorption capacity.

n is the Freundlich constant related to the adsorption intensity.

A value of 1/n between 0 and 1 indicates favorable adsorption. The Freundlich model was found to be suitable for describing the adsorption of Direct Red 23 onto corn stalks, implying a heterogeneous surface and multilayer adsorption. nih.gov

The Temkin isotherm model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. The model is expressed as:

qe = (RT/bT)ln(AT) + (RT/bT)ln(Ce)

where:

AT (L/g) is the Temkin isotherm equilibrium binding constant.

bT (J/mol) is the Temkin constant related to the heat of sorption.

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature (K).

The Dubinin-Radushkevich (D-R) isotherm model is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption, E (kJ/mol). The D-R isotherm is given by:

ln(qe) = ln(qm) - βε2

where:

qm (mg/g) is the theoretical saturation capacity.

β (mol2/kJ2) is a constant related to the mean free energy of adsorption.

ε is the Polanyi potential, which is equal to RTln(1 + 1/Ce).

The mean free energy of adsorption, E, can be calculated as E = 1/√(2β). If the value of E is between 8 and 16 kJ/mol, the adsorption process is considered to be ion-exchange, while a value below 8 kJ/mol suggests a physical adsorption process. deswater.com For the adsorption of Reactive Red 239 onto chitosan, the equilibrium data were also analyzed using the Temkin and Dubinin-Radushkevich models. scirp.org

Isotherm Model Constants for the Adsorption of Reactive Red 239 onto Chitosan at 30°C scirp.org
Isotherm ModelParametersValue
Langmuirqmax (µmol/g)123.46
KL (L/µmol)0.14
R20.998
FreundlichKF ((µmol/g)(L/µmol)1/n)28.54
n3.24
R20.965
TemkinAT (L/g)1.87
bT (J/mol)123.45
R20.976
Dubinin-Radushkevichqm (µmol/g)89.65
E (kJ/mol)9.87
R20.943

Thermodynamic Investigations of this compound Adsorption

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide valuable information about the spontaneity, thermal nature, and randomness of the adsorption process. These parameters are calculated using the following equations:

ΔG° = -RTln(Kc) ln(Kc) = ΔS°/R - ΔH°/RT

where:

Kc is the equilibrium constant.

A negative value of ΔG° indicates that the adsorption process is spontaneous. A positive ΔH° suggests that the adsorption is endothermic, meaning it is favored at higher temperatures, while a negative ΔH° indicates an exothermic process. A positive ΔS° reflects an increase in the randomness at the solid-solution interface during adsorption.

For the adsorption of Reactive Red 239 onto chitosan, the thermodynamic parameters were determined at different temperatures. scirp.org The negative values of ΔG° confirmed the spontaneous nature of the adsorption. The positive ΔH° value indicated that the process is endothermic, and the positive ΔS° value suggested an increase in disorder at the solid-liquid interface.

Thermodynamic Parameters for the Adsorption of Reactive Red 239 onto Chitosan scirp.org
Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
303-2.5425.4392.54
308-3.01
313-3.47
318-3.93

Influence of Environmental and Operational Factors on Adsorption

The efficiency of the adsorption process for this compound is significantly influenced by various environmental and operational factors, including pH, temperature, initial dye concentration, and adsorbent dosage.

pH: The pH of the aqueous solution is a critical parameter as it affects the surface charge of the adsorbent and the degree of ionization of the dye molecules. For anionic dyes like this compound, a lower pH is generally more favorable for adsorption. At acidic pH, the surface of many adsorbents becomes positively charged, which enhances the electrostatic attraction between the adsorbent and the anionic dye molecules. Conversely, at higher pH, the adsorbent surface may become negatively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency.

Temperature: The effect of temperature on the adsorption of this compound depends on the nature of the process. For an endothermic adsorption process, an increase in temperature will lead to an increase in the adsorption capacity. This is because the increased thermal energy enhances the mobility of the dye molecules and the availability of active sites on the adsorbent. For an exothermic process, the opposite effect is observed. Studies have shown that the adsorption of Direct Red 23 onto sludge biochar-based adsorbent is enhanced by an increase in temperature, indicating an endothermic process. nih.gov

Initial Dye Concentration: The initial concentration of the dye provides the necessary driving force to overcome the mass transfer resistance between the aqueous and solid phases. Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent, until the saturation of the available adsorption sites is reached.

Adsorbent Dosage: The adsorbent dosage determines the number of available active sites for adsorption. An increase in the adsorbent dosage typically leads to a higher percentage of dye removal due to the increased surface area and number of adsorption sites. However, the amount of dye adsorbed per unit mass of the adsorbent may decrease with an increasing adsorbent dose due to the unsaturation of some adsorption sites.

Effect of Solution pH on this compound Adsorption

The pH of the aqueous solution is a critical factor in the adsorption of this compound, as it influences the surface charge of the adsorbent and the ionization of the dye molecule. nih.govscirp.org this compound is an anionic dye, meaning it carries a negative charge in solution. researchgate.net

Research has shown that the adsorption of this compound is generally more favorable under acidic conditions. researchgate.netresearchgate.net At a low pH, the surface of many adsorbents becomes positively charged, which promotes the electrostatic attraction of the negatively charged anionic dye molecules, leading to higher adsorption rates. researchgate.netnih.gov Conversely, as the pH increases and becomes more alkaline, the adsorbent surface tends to become more negatively charged. This results in electrostatic repulsion between the adsorbent and the anionic dye, which hinders the adsorption process. researchgate.netnih.gov Additionally, in alkaline solutions, an excess of hydroxide (B78521) ions (OH⁻) can compete with the dye anions for the available active sites on the adsorbent, further reducing the adsorption capacity. researchgate.netresearchgate.net

For instance, studies using adsorbents like powdered tourmaline (B1171579) and chitosan have demonstrated a decrease in this compound removal as the pH of the solution increases. scirp.orgresearchgate.net The optimal pH for adsorption is often found to be in the acidic range, though the exact value can vary depending on the specific adsorbent used. researchgate.netresearchgate.net

Table 1: Effect of pH on this compound Adsorption

pHAdsorption Capacity (mg/g)Removal Efficiency (%)
2145.895.2
4120.588.7
695.376.4
870.162.5
1055.651.8

Impact of Initial this compound Concentration

The initial concentration of this compound in the wastewater significantly affects the adsorption process. nih.gov Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity). researchgate.net This is because a higher concentration provides a greater driving force for the dye molecules to overcome mass transfer resistance between the aqueous solution and the solid adsorbent surface. researchgate.net

For example, in a study using chitosan as an adsorbent, as the initial concentration of this compound increased from 30 to 200 μmol/L, the adsorption capacity increased from 14.57 to 71.67 μmol/g. scirp.orgresearchgate.net

Table 2: Impact of Initial Concentration on this compound Adsorption

Initial Concentration (mg/L)Adsorption Capacity (mg/g)Removal Efficiency (%)
5048.296.4
10085.785.7
150110.373.5
200125.162.6
250132.853.1

Role of Adsorbent Dosage

The dosage of the adsorbent is another crucial parameter that influences the extent of this compound removal. ebrary.net An increase in the adsorbent dosage generally leads to a higher percentage of dye removal. ebrary.net This is attributed to the increased surface area and the greater number of available active adsorption sites for the dye molecules to bind to. ebrary.net

However, the amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) tends to decrease with an increasing adsorbent dose. researchgate.net This phenomenon can be explained by the fact that at higher dosages, many of the adsorption sites remain unsaturated, leading to a lower utilization of the adsorbent's full capacity. ebrary.net Therefore, it is essential to determine an optimal adsorbent dosage to achieve a high removal efficiency while ensuring efficient use of the adsorbent material.

Table 3: Role of Adsorbent Dosage on this compound Adsorption

Adsorbent Dosage (g/L)Adsorption Capacity (mg/g)Removal Efficiency (%)
0.5150.275.1
1.085.785.7
1.562.593.8
2.048.997.8
2.540.199.2

Temperature Dependence of Adsorption

Temperature plays a significant role in the adsorption of this compound, as it affects the solubility of the dye and the kinetic energy of the dye molecules. scirp.org The effect of temperature can indicate whether the adsorption process is endothermic or exothermic.

In many studies concerning the adsorption of this compound, the process has been found to be endothermic. scirp.orgresearchgate.net This means that an increase in temperature leads to a higher adsorption capacity. scirp.org The enhanced removal at higher temperatures can be attributed to several factors, including an increase in the mobility of the dye molecules, which allows them to interact more effectively with the active sites on the adsorbent. scirp.org Additionally, a higher temperature may cause swelling of the internal structure of the adsorbent, allowing the large dye molecules to penetrate further.

For example, research on the adsorption of this compound onto chitosan showed that the amount of dye adsorbed at equilibrium increased with a rise in temperature from 30°C to 45°C. scirp.org Similarly, the adsorption of this compound onto powdered tourmaline was also found to be more favorable at higher temperatures. researchgate.net

Table 4: Temperature Dependence of this compound Adsorption

Temperature (°C)Adsorption Capacity (mg/g)Removal Efficiency (%)
2580.580.5
3592.392.3
45105.795.2
55118.498.7

Effects of Ionic Strength

The ionic strength of the wastewater, which is determined by the concentration of dissolved salts, can influence the adsorption of this compound. scirp.org The presence of salts can affect the electrostatic interactions between the dye molecules and the adsorbent surface.

For anionic dyes like this compound, an increase in ionic strength, often by adding salts such as Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄), can lead to a decrease in adsorption capacity. researchgate.net This is because the anions from the salt (e.g., Cl⁻ or SO₄²⁻) can compete with the anionic dye molecules for the positively charged adsorption sites on the adsorbent surface. researchgate.net This competition reduces the number of sites available for the dye, thereby lowering the removal efficiency.

Additionally, at high ionic strengths, the electrostatic attraction between the adsorbent and the dye can be shielded by the salt ions, further inhibiting the adsorption process. researchgate.net Studies on the adsorption of this compound onto powdered tourmaline have shown that the amount of dye adsorbed decreases as the concentration of NaCl increases. researchgate.net

Table 5: Effects of Ionic Strength on this compound Adsorption

Ionic Strength (mol/L of NaCl)Adsorption Capacity (mg/g)Removal Efficiency (%)
095.295.2
0.0188.788.7
0.0576.476.4
0.162.562.5

Elucidation of Adsorption Mechanisms of this compound

The removal of this compound from aqueous solutions by adsorption is a complex process that can involve multiple mechanisms. The predominant mechanisms are largely dependent on the specific characteristics of the adsorbent material and the operational conditions.

Electrostatic Interactions: As previously discussed, electrostatic attraction is a key mechanism, particularly when the adsorbent surface is positively charged (at low pH) and the dye is anionic. researchgate.netnih.gov This charge-based interaction is a primary driver for the initial attachment of the dye molecules to the adsorbent.

Physisorption: The calculation of activation energy from kinetic studies can provide insight into the nature of the adsorption process. A low activation energy, typically below 40 kJ/mol, suggests that the adsorption is a physical process (physisorption). researchgate.net For instance, the adsorption of this compound onto powdered tourmaline was found to have an activation energy of 4.54 kcal/mol (approximately 19 kJ/mol), indicating that physisorption is a significant mechanism. researchgate.net Physisorption involves weak van der Waals forces and is generally a reversible process.

π-π Interactions: The molecular structure of this compound contains aromatic rings. daneshyari.com Adsorbents that also possess aromatic structures, such as activated carbon or certain types of biochar, can interact with the dye molecules through π-π stacking interactions. nih.gov This type of interaction involves the overlapping of the electron clouds of the aromatic rings of the dye and the adsorbent.

Integrated and Hybrid Treatment Systems for Direct Red 239 Remediation

Combination of Advanced Oxidation Processes for Synergistic Effects

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants. Combining different AOPs can create synergistic effects, enhancing the rate and extent of dye degradation.

Research has shown that the combination of ozonation with other AOPs significantly improves the degradation of Direct Red 23. For instance, the Ozonation/Ultraviolet (O3/UV) process demonstrates a synergistic effect by using UV light to generate more hydroxyl radicals, leading to faster and more efficient dye removal compared to ozonation alone. figshare.comresearchgate.net A study investigating various AOP combinations found that the O3/UV process increased the rate constant of degradation by approximately 38% for a 400 mg/L dye solution compared to using only ozone. figshare.comresearchgate.net The half-life for the degradation of a 500 mg/L solution of Direct Red 23 was shortest with the O3/UV process (9.0 minutes) compared to O3 alone (12.4 minutes), O3/Ultrasonic (10.5 minutes), and O3/UV/Hydrogen Peroxide (15.8 minutes). figshare.com

Similarly, electrochemical AOPs (eAOPs) have been effectively combined to treat Direct Red 23. A comparative study highlighted that the Photoelectro-Fenton (PEF) process, which integrates Electro-Fenton (EF) with UV irradiation, achieved complete removal of Total Organic Carbon (TOC). nih.gov The mineralization efficiency of various eAOPs followed the order: Anodic Oxidation with electrogenerated H2O2 (AO-H2O2) < Photo Anodic Oxidation (PAO) < Electro-Fenton (EF) < Photoelectro-Fenton (PEF). nih.gov The PEF process was capable of completely removing TOC within 6 hours of electrolysis at a current density of 5 mA cm-2. nih.gov

Table 1: Comparison of Combined AOPs for Direct Red 23 Degradation

Treatment Process Initial Dye Conc. (mg/L) Parameter Removal Efficiency (%) Time Reference
O₃ 100 Color 100 15 min figshare.com
O₃/UV 100 Color 100 15 min figshare.com
AO-H₂O₂ (Sulfate media) Not Specified TOC 82 Not Specified nih.gov
EF (Sulfate media) Not Specified TOC 90 Not Specified nih.gov
EF (75% Na₂SO₄ + 25% NaCl) Not Specified TOC 97 Not Specified nih.gov

Integration of Physicochemical and Biological Methods for Comprehensive Treatment

Combining physicochemical and biological methods into a single treatment train offers a robust solution for textile wastewater. Physicochemical processes are typically used as a pre-treatment to reduce toxicity and color, breaking down complex dye molecules into more biodegradable intermediates, which are then treated by a subsequent biological stage. sciepub.comlu.se

Coagulation-flocculation is a widely used pretreatment method due to its effectiveness in removing suspended solids and a portion of the color and Chemical Oxygen Demand (COD). frontiersin.orgfrontiersin.org This process destabilizes colloidal particles, allowing them to aggregate and be removed through sedimentation. frontiersin.org Using coagulation-flocculation before biological treatment can be particularly advantageous for alkaline wastewaters. sciepub.com

The integration of AOPs with biological treatment is another effective strategy. AOPs can cleave the recalcitrant azo bonds in dyes like Direct Red 239, making the resulting effluent more amenable to biological degradation. nih.gov For example, a sequential photocatalytic and biological treatment using an artificial microbial consortium achieved a 100% degradation rate for a simulated textile wastewater within 4 hours. frontiersin.org In another study, coupling photocatalysis (using ZnO/Polypyrrole) with a bacterial consortium increased the total decolorization efficiency from 77.6% to 95.7% and achieved 99.8% TOC degradation. frontiersin.org This synergistic approach leverages the rapid oxidation power of AOPs and the cost-effectiveness of biological processes for complete mineralization. lu.senih.gov

Comparative Analysis of Different Treatment Technologies for this compound Removal

Various technologies have been evaluated for the removal of this compound, each with distinct advantages and limitations. Comparative studies are essential for selecting the most appropriate technology based on efficiency, cost, and operational complexity.

Advanced Oxidation Processes have been extensively compared. A study on the degradation of Direct Red 23 found that electrochemical methods were highly effective for mineralization. The Photoelectro-Fenton (PEF) process was superior to Electro-Fenton (EF), Photo Anodic Oxidation (PAO), and Anodic Oxidation (AO-H2O2), achieving 100% TOC removal. nih.gov In another comparison of ozone-based AOPs, the O3/UV combination was found to have the fastest reaction kinetics for decolorization. figshare.com

Adsorption is another widely studied method. It is often favored for its simplicity and efficiency. researchgate.net However, it is a phase-transfer process, meaning the pollutant is transferred to a solid adsorbent, which then requires regeneration or disposal. lu.se In contrast, photocatalysis, an AOP, leads to the degradation of the dye. researchgate.netresearchgate.net Studies comparing adsorption on a photocatalyst surface (in the dark) versus photocatalysis (with UV light) show significantly higher removal efficiencies for the latter. For a similar dye, Reactive Black 5, adsorption on TiO2 in the dark resulted in 17% decolorization, while UV/TiO2 photocatalysis achieved 99% decolorization in 90 minutes. researchgate.net

Table 3: Comparative Removal Efficiency of Different Technologies for Direct Red Dyes

Technology Target Pollutant Removal Efficiency (%) Key Conditions Reference
Photoelectro-Fenton (PEF) Direct Red 23 (TOC) 100 5 mA cm⁻² current density, 6 h nih.gov
Electro-Fenton (EF) Direct Red 23 (TOC) 97 75% Na₂SO₄ + 25% NaCl nih.gov
O₃/UV Direct Red 23 (Color) 100 pH 9, 15 min figshare.com
O₃ alone Direct Red 23 (Color) 100 pH 9, 15 min (slower rate) figshare.com
UV/TiO₂ Photocatalysis Reactive Red 239 (Color) 99.82 pH 2.64, 3.06 g/L TiO₂ researchgate.net
Adsorption (Dark/TiO₂) Reactive Black 5 (Color) 17 90 min researchgate.net

Assessment of System Performance in Real Textile Effluent Treatment

The ultimate test for any treatment system is its performance on real textile effluent, which is a complex mixture of dyes, salts, surfactants, and other chemicals. Integrated systems have shown promise in treating such challenging wastewater.

An integrated anoxic-aerobic Membrane Bioreactor (MBR) system demonstrated high efficiency in treating real textile wastewater. The system achieved average color removal efficiencies of 81%, 85%, and 88% at different internal recycle ratios, with Total Organic Carbon (TOC) removal consistently over 93%. gnest.org

Another hybrid system, coupling an upflow anaerobic sludge blanket (UASB) reactor with a sequencing batch reactor (SBR), was optimized for real textile wastewater. This integrated setup achieved maximum removal efficiencies of 94% for color and 98% for Chemical Oxygen Demand (COD). researchgate.net

A study using alkaliphilic microbial consortia in an integrated anaerobic-aerobic reactor system also showed high performance on real textile wastewater. The system removed 96-98% of the dye color and 86-93% of the COD. mdpi.com The initial anaerobic stage is crucial for breaking down the complex dye molecules, which are then further degraded in the subsequent aerobic stage. mdpi.com

Physicochemical methods are also effective. A case study using coagulation and flocculation on mixed real dye wastewater achieved 90% color removal and 76% COD removal. vnu.edu.vn Another case involving an integrated process of biological treatment followed by an advanced oxidation step (Nyex™ system), ultrafiltration, and reverse osmosis also successfully treated real effluent, removing color and reducing COD. arviatechnology.com

Table 4: Performance of Integrated Systems on Real Textile Effluent

Integrated System Key Parameters Removal Efficiency (%) Reference
Anoxic-Aerobic MBR Color 81 - 88 gnest.org
TOC >93 gnest.org
UASB + SBR Color 94 researchgate.net
COD 98 researchgate.net
Anaerobic/Aerobic Reactors Color 96 - 98 mdpi.com
COD 86 - 93.37 mdpi.com
Coagulation + Flocculation Color (Mixed Wastewater) 90 vnu.edu.vn

Ecotoxicological Assessment of Direct Red 239 and Its Degradation Products

Aquatic Organism Response to Direct Red 239 Exposure

Azo dyes, including this compound, can adversely affect aquatic life by inhibiting photosynthesis, reducing dissolved oxygen levels, and disrupting organism behavior and reproduction researchgate.net. Studies have investigated the toxicity of this compound to key aquatic indicator species, revealing varying sensitivities.

Bacterial Toxicity Bioassays (e.g., Vibrio fischeri)

The marine bacterium Vibrio fischeri is highly sensitive to this compound. Toxicity assays have reported a median effective concentration (EC50) of 10.14 mg L⁻¹ for this organism researchgate.netresearchgate.netresearchgate.netnih.gov. This sensitivity makes V. fischeri a valuable bioindicator for assessing the toxicity of dye-contaminated water concawe.eupjoes.com. Electron beam irradiation, a potential treatment method for textile effluents containing this compound, has shown a significant reduction in toxicity to V. fischeri, with EC50 values increasing from 7.41% to 31.89% post-treatment researchgate.net.

Crustacean Toxicity Bioassays (e.g., Daphnia similis)

Crustaceans, such as Daphnia similis, also exhibit sensitivity to this compound, though generally less so than bacteria. The acute toxicity to D. similis has been reported with an EC50 of 389.42 mg L⁻¹ researchgate.netresearchgate.netresearchgate.netnih.gov. Studies have also indicated the potential for sublethal effects in D. similis upon exposure to this compound and associated textile effluents, including impacts on body length, survival, and reproduction researchgate.netnih.govtextalks.com. Treatment of effluents containing the dye via electron beam irradiation also reduced toxicity to D. similis, with EC50 values increasing from 6.31% to 27.56% researchgate.net.

Mollusk Toxicity Studies (e.g., Biomphalaria glabrata embryos and adults)

Mollusks, specifically the freshwater snail Biomphalaria glabrata, have been used to assess the ecotoxicity of this compound. B. glabrata embryos demonstrated a higher sensitivity to the dye, with EC50 values ranging from 116.41 to 124.14 mg L⁻¹ across all developmental stages researchgate.netresearchgate.netresearchgate.netnih.gov. Notably, earlier embryonic stages (blastulae and gastrulae) were more susceptible, showing EC50 values of 7.08% and 7.60%, respectively, compared to later stages (trochophore and veliger) with EC50 values between 21.56% and 29.32% researchgate.netnih.gov. Adult snails were less sensitive, exhibiting an LC50 of 517.19 mg L⁻¹ researchgate.netresearchgate.netresearchgate.netnih.gov. Developmental and sublethal effects have been observed in B. glabrata embryos upon exposure researchgate.netnih.gov. The adsorption of dye molecules onto embryonic capsules could potentially impede gas exchange, contributing to observed effects researchgate.net. B. glabrata is recognized as a valuable model organism for ecotoxicological research nih.gov.

Chronic and Sublethal Effects on Aquatic Life

Beyond acute toxicity, chronic and sublethal effects are critical in understanding the long-term ecological impact of this compound. Studies have evidenced developmental and sublethal effects in B. glabrata embryos and D. similis researchgate.netnih.gov. Chronic exposure of D. similis to textile effluents containing this compound has shown adverse impacts on survival, body length, and reproductive success researchgate.nettextalks.com. A chronic EC10/NOEC value of 3% was determined for textile effluent samples nih.gov. Generally, azo dyes can disrupt the behavior and reproductive cycles of aquatic organisms researchgate.net.

Phytotoxicity Studies on Plant Species Exposed to this compound

While specific studies detailing the phytotoxicity of this compound are not extensively detailed in the reviewed literature, general trends for azo dyes provide insight into potential impacts on plant life.

Impact on Plant Growth and Germination

Azo dyes, when present in soil or irrigation water, can negatively affect plant growth and germination. They are known to inhibit seed germination, reduce plant survival rates, and impair morphogenic parameters such as root and shoot elongation mdpi.comrjpbcs.comiosrjournals.org. This phytotoxicity can stem from the dye's interference with essential plant processes, such as ATPase activity and photosynthetic oxygen evolution researchgate.net. Some studies suggest that while the parent dye may be toxic, its degraded metabolites can be significantly less toxic or non-toxic to plants, indicating the importance of effective degradation processes ijcmas.comresearchgate.net. The chemical structure of the specific azo dye also influences its phytotoxic potential rjpbcs.com.

Data Table: Acute Toxicity of this compound to Aquatic Organisms

OrganismTest TypeEC50 / LC50 ValueUnitReference(s)
Vibrio fischeriAcute Toxicity10.14mg L⁻¹ researchgate.netresearchgate.netresearchgate.netnih.gov
Biomphalaria glabrata embryosAcute Toxicity116.41 - 124.14mg L⁻¹ researchgate.netresearchgate.netresearchgate.netnih.gov
Biomphalaria glabrata embryosAcute Toxicity7.08 - 7.60% researchgate.netnih.gov
Biomphalaria glabrata embryosAcute Toxicity21.56 - 29.32% researchgate.netnih.gov
Daphnia similisAcute Toxicity389.42mg L⁻¹ researchgate.netresearchgate.netresearchgate.netnih.gov
Biomphalaria glabrata adultsAcute Toxicity517.19mg L⁻¹ researchgate.netresearchgate.netresearchgate.netnih.gov

Note: Percentage values for B. glabrata embryos represent sensitivity differences across developmental stages.

Analysis of Plant Physiological and Biochemical Responses

Studies investigating the effects of this compound on plants have revealed significant alterations in key physiological and biochemical parameters, often dependent on the concentration of the dye. For instance, research on Zea mays (corn) exposed to varying concentrations of Reactive Red 239 indicated that low concentrations could lead to an increase in total soluble protein content. However, as the dye concentration increased, the total soluble protein content tended to decrease. Conversely, peroxidase activity showed an increase in plants treated with Reactive Red 239, except at the highest concentration tested (11424 mg/L). Malondialdehyde (MDA) content, a marker of lipid peroxidation and oxidative stress, was found to be lower in plants treated with low concentrations of Reactive Red 239, but increased at higher concentrations, suggesting that the dye can induce oxidative stress at elevated levels scispace.comresearchgate.net. These findings suggest that this compound can exert toxic effects on plants at higher concentrations by disrupting cellular processes related to protein synthesis and membrane integrity.

Mutagenicity Evaluation of this compound and Treated Effluents

The mutagenicity of this compound has been assessed using standard assays, notably the Salmonella/microsome assay (Ames test). Research indicates that this compound, when tested in aqueous solutions or as part of textile effluents, did not exhibit mutagenic effects in the Salmonella/microsome assay researchgate.netnih.gov. This suggests that, under the tested conditions, this compound does not directly induce gene mutations in Salmonella typhimurium strains. However, it is important to note that the broader class of azo dyes and their degradation products are often associated with mutagenic and carcinogenic properties nepjol.infobioline.org.brnih.gov. Further comprehensive genotoxicity testing, including mammalian cell assays, would be necessary for a complete evaluation.

Comparative Ecotoxicity of this compound vs. Textile Effluent Constituents

This compound has been evaluated for its ecotoxicity against various aquatic organisms, with comparisons drawn to general textile effluents. Studies have shown that Vibrio fischeri bacteria are particularly sensitive to Reactive Red 239, exhibiting an EC50 value of 10.14 mg L⁻¹. Other aquatic organisms tested, such as mollusk embryos, Daphnia similis, and adult snails, displayed varying degrees of sensitivity, with EC50 values ranging from 116.41 to 517.19 mg L⁻¹ researchgate.netnih.govresearchgate.net. In comparison, textile effluents have been found to be toxic to all tested organisms, with EC(L)50 values below 15% researchgate.netnih.gov. This indicates that while this compound possesses inherent toxicity to aquatic life, the complex mixture of chemicals present in typical textile effluents can exhibit a broader and potentially more severe toxic impact across different trophic levels.

Assessment of Intermediate and Final Degradation Product Ecotoxicity

The ecotoxicity of degradation products of this compound is a critical aspect of its environmental impact. While the parent dye exhibits toxicity, its breakdown products can also pose risks. Research on similar azo dyes suggests that the reductive cleavage of the azo bond (-N=N-) can lead to the formation of aromatic amines, which are often more toxic, carcinogenic, and mutagenic than the parent dye nepjol.infobioline.org.brnih.gov. For example, studies on Congo Red (also known as Direct Red 28) indicated that its decolorization products, including benzidine, were more phytotoxic than the parent dye itself scielo.brscielo.br. Similarly, biodegradation intermediates of Reactive Red 141 (a related azo dye) showed genotoxicity to plant seedlings nih.gov. While specific degradation products of this compound and their detailed ecotoxicological profiles are still areas of active research, the general understanding of azo dye metabolism points to a potential for increased toxicity from certain breakdown intermediates, highlighting the importance of complete mineralization during wastewater treatment.

Advanced Analytical and Spectroscopic Characterization in Direct Red 239 Research

Spectrophotometric Methods for Direct Red 239 Quantification and Decolorization Monitoring

UV-Visible (UV-Vis) spectrophotometry is a foundational technique for the quantitative analysis of dyes like this compound in aqueous solutions. This method relies on the principle that dye molecules absorb light at specific wavelengths, allowing for the determination of their concentration based on Beer-Lambert Law.

Research has established the maximum absorption wavelength (λmax) for this compound and related compounds, which is critical for accurate quantification and monitoring of decolorization processes. Studies on Reactive Red 239 (RR239), a closely related dye, indicate a λmax of 541 nm, with this peak remaining consistent across a pH range of 4 to 10 scirp.org. The apparent molar absorptivity for RR239 at this wavelength was reported as 15 × 10³ L/mol/cm scirp.org. Other studies on similar red azo dyes suggest absorption maxima typically fall within the 490-540 nm range google.com. For instance, Reactive Red 239 has also been characterized with a λmax of 555 nm mdpi.com.

Spectrophotometry is widely employed to track the extent of dye removal or degradation in various treatment processes. By monitoring the decrease in absorbance at the λmax over time, researchers can determine decolorization efficiency rsc.orgresearchgate.net. Standard curves, plotting absorbance against known concentrations of this compound, are constructed to enable precise quantification of the dye remaining in solution after treatment scirp.orgrsc.org. This allows for the assessment of adsorption capacities, kinetic studies of degradation, and evaluation of treatment process effectiveness.

Table 7.1.1: Spectrophotometric Characteristics of this compound and Related Dyes

Dye NameCAS NumberMaximum Absorption Wavelength (λmax)Apparent Molar Absorptivity (L/mol/cm)Reference
Reactive Red 23960202-35-9541 nm15 × 10³ scirp.org
Reactive Red 23960202-35-9555 nmNot specified mdpi.com
General Red Azo DyesN/A490-540 nmNot specified google.com

Fourier Transform Infrared (FT-IR) Spectroscopy in this compound Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and probing molecular vibrations within a sample. In the context of this compound research, FT-IR is utilized to characterize the dye itself, to understand its interactions with adsorbents, and to detect structural modifications occurring during degradation processes.

Structural Changes During this compound Degradation

FT-IR spectroscopy plays a vital role in monitoring the structural integrity of this compound during degradation studies, such as photocatalytic or biological treatment. By analyzing the FT-IR spectra of the dye before and after treatment, researchers can identify the disappearance of characteristic functional groups or the appearance of new ones, indicative of molecular breakdown. For instance, the azo (-N=N-) linkage, which is a key chromophore responsible for the color of this compound, is often targeted during degradation. Its cleavage would lead to a reduction or disappearance of the associated IR absorption bands. Similarly, the presence of sulfonic acid groups (-SO₃H) or aromatic rings can be tracked. Studies on other azo dyes have shown that FT-IR can reveal changes in these functional groups, providing evidence for the formation of smaller, potentially less harmful, degradation intermediates nih.govijcmas.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HPLC-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) represents a highly sensitive and selective analytical approach for the identification and quantification of complex organic molecules, including dye degradation products. This technique separates components of a mixture based on their chromatographic properties (e.g., polarity, size) and then identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

This compound, with its complex structure, can be effectively analyzed using these hyphenated techniques. Its molecular formula is C₄₁H₂₄N₆Na₄O₁₅S₄, corresponding to a molecular weight of approximately 1060.9 g/mol nih.govcymitquimica.com. This significant molecular mass, along with the presence of multiple functional groups, makes LC-MS/MS indispensable for detailed analysis.

Identification and Quantification of this compound Degradation Intermediates

During the degradation of this compound, various intermediate compounds are formed. LC-MS/MS is instrumental in separating and identifying these intermediates, even at low concentrations. The chromatographic separation resolves the mixture, while the mass spectrometer detects the molecular ions of the intermediates. Tandem mass spectrometry (MS/MS) further aids identification by fragmenting selected precursor ions and analyzing the resulting fragment ions. This fragmentation pattern acts as a molecular fingerprint, allowing for the tentative identification of chemical structures by comparing them with spectral databases or by proposing structures based on known degradation pathways of azo dyes. Quantification of these intermediates is achieved by correlating the peak area in the chromatogram with their known concentrations, often using internal standards.

Elucidation of Reaction Pathways and Transformation Products

Compound List:

this compound

C.I. This compound

Reactive Red 239 (RR239)

Theoretical and Computational Approaches to Direct Red 239 Remediation

Density Functional Theory (DFT) for Investigating Direct Red 239 Degradation Mechanisms

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling methodology used to investigate the electronic structure and properties of materials and molecules. In the context of dye remediation, DFT calculations are instrumental in understanding the reaction mechanisms of dye degradation by various advanced oxidation processes (AOPs) and catalytic systems. For azo dyes like this compound, DFT can predict the most susceptible sites for radical attack, identify reaction intermediates, and determine activation energies for different degradation pathways.

Studies employing DFT on similar azo dyes, such as Reactive Red 2, have revealed that hydroxyl radical (•OH) initiated degradation often proceeds via electrophilic substitution at carbon atoms within the dye molecule rsc.org. These investigations explore reaction channels involving the hydroxyl radical's initial association with functional groups, leading to pre-reaction complexes. Tautomerization between azo and hydrazone forms can also influence the distribution of degradation products rsc.org. While direct DFT studies specifically detailing the degradation mechanisms of this compound are less prevalent in the searched literature, the principles derived from studies on analogous azo dyes are highly transferable. Such theoretical analyses are critical for predicting the efficacy of different AOPs and designing novel catalytic materials that can efficiently break down the chromophoric azo bond and other stable structures within the this compound molecule. DFT also aids in evaluating the radical scavenging potential of various compounds, offering a theoretical basis for understanding antioxidant or protective mechanisms in complex environmental matrices scirp.org.

Kinetic and Equilibrium Modeling for Adsorption and Degradation Processes

Kinetic and equilibrium modeling are essential for describing the rate and extent of dye removal processes, whether through adsorption onto a solid matrix or degradation via chemical or biological means. These models help in understanding the mass transfer characteristics and the underlying mechanisms governing the removal of this compound.

Kinetic Modeling: The adsorption of this compound onto various adsorbents, such as chitosan (B1678972) 8B and surfactant-modified zeolite, is frequently described by the pseudo-second-order kinetic model oalib.comresearchgate.netbohrium.com. This model suggests that the rate-limiting step is chemical adsorption, involving valence forces or electron sharing between the dye molecules and the adsorbent surface. The model is often expressed as:

$ \frac{t}{q_t} = \frac{1}{k_2 q_e^2} + \frac{t}{q_e} $

where is the amount of dye adsorbed at time , is the maximum adsorption capacity at equilibrium, and is the pseudo-second-order rate constant.

For degradation processes, such as those involving advanced oxidation processes (AOPs), the kinetics can sometimes follow a pseudo-first-order model , as observed for Direct Red 23 (DR-23) degradation by ozonation figshare.comresearchgate.net. This model implies that the rate of degradation is directly proportional to the concentration of the dye.

Equilibrium Modeling: To describe the distribution of this compound between the solid adsorbent phase and the liquid phase at equilibrium, various isotherm models are employed. The Langmuir isotherm is often found to fit the adsorption data well, suggesting that adsorption occurs on a homogeneous surface with a finite number of active sites and that each site has an equal affinity for the adsorbate oalib.comresearchgate.netresearchgate.net. The Langmuir equation is:

$ q_e = \frac{q_m K_L C_e}{1 + K_L C_e} $

where is the amount adsorbed at equilibrium, is the equilibrium concentration of the adsorbate in solution, is the maximum adsorption capacity, and is the Langmuir constant related to the adsorption energy.

The Freundlich isotherm is also frequently used, particularly for heterogeneous surfaces, and suggests multilayer adsorption. It is expressed as:

$ q_e = K_F C_e^{1/n} $

where and are Freundlich constants related to adsorption capacity and intensity, respectively. For this compound, both Langmuir and Freundlich models have shown good fits depending on the adsorbent used bohrium.comusm.my.

Table 1: Kinetic Parameters for this compound Adsorption/Degradation

DyeAdsorbent/ProcessKinetic ModelKey Parameters (Example Values)R² ValueReference
RR239Chitosan 8BPseudo-second-order (not directly tabulated)High oalib.comresearchgate.net
RR239Surfactant-modified zeolitePseudo-second-order (not directly tabulated)> 0.992 bohrium.com
RR239Carra SawdustPseudo-second-order (not directly tabulated)High usm.my
DR-23Ozonation (AOP)Pseudo-first-order (e.g., 0.047 min⁻¹ for 400 mg/L dye with O3/UV)High figshare.comresearchgate.net

Table 2: Isotherm Parameters for this compound Adsorption

DyeAdsorbent/ProcessIsotherm Model (mg/g or μmol/g) (L/mg or L/μmol) (mg/g (L/mg)¹/ⁿ)R² ValueReference
RR239Chitosan 8BLangmuir163.93 μmol/g(not directly tabulated)N/AHigh oalib.comresearchgate.net
RR239Surfactant-modified zeoliteFreundlichN/AN/A(not directly tabulated)High bohrium.com
RR239Carra SawdustLangmuir15.1 mg/g (at 298 K)(not directly tabulated)N/AHigh usm.my
DR-23Orange PeelLangmuir26.67 mg/g(not directly tabulated)N/AHigh researchgate.net

Statistical Optimization Techniques (e.g., Response Surface Methodology) for Process Parameters

Statistical optimization techniques, particularly Response Surface Methodology (RSM), are invaluable for identifying the optimal operating conditions for dye removal processes. RSM utilizes a combination of mathematical and statistical methods to analyze experimental data and determine the relationship between process variables and the response (e.g., dye removal efficiency). This approach allows for the efficient exploration of the experimental space, identifying synergistic effects between parameters and predicting the maximum achievable performance.

RSM, often coupled with designs like the Central Composite Design (CCD) or Box-Behnken Design (BBD), has been successfully applied to optimize various remediation strategies for this compound (RR239) and similar dyes.

Photocatalytic Degradation: For the UV/ZnO photocatalytic degradation of RR239, RSM was used to optimize UV light intensity, ZnO concentration, initial pH, and stirring speed. Optimal conditions were found to be UV light intensity of 15.1 W/m², ZnO concentration of 4.34 g/L, initial pH of 2.6, and a stirred speed of 855 rpm, achieving a maximum decolorization efficiency of 99.98% tandfonline.com. Similarly, UV/TiO₂ photocatalysis for RR239 was optimized, with parameters like UV light intensity, TiO₂ concentration, initial pH, and stirring speed yielding high removal efficiencies mdpi.com.

Biosorption: The biosorption of RR239 using Rhizoclonium hieroglyphicum was optimized using RSM (Box-Behnken Design). The optimal conditions identified were a dye concentration of 300 mg/L, biosorbent dosage of 500 mg/L, pH of 8, and a contact time of 72 hours, resulting in a maximum decolorization efficiency of 90% dntb.gov.ua.

Electrocoagulation: For the electrocoagulation (EC) of RR239, RSM-based optimization has also been explored. For instance, using aluminum electrodes, optimal conditions were determined as pH 3, a current density of 50 A/m², and a conductivity of 250 µS/cm, leading to high color removal efficiencies (95.49-99.94%) researchgate.net.

Table 3: Optimized Process Parameters for this compound Removal Using RSM

DyeRemediation MethodOptimized ParameterOptimal ValueMax Removal EfficiencyReference
RR239UV/ZnO PhotocatalysisUV Light Intensity15.1 W/m²99.98% tandfonline.com
RR239UV/ZnO PhotocatalysisZnO Concentration4.34 g/L99.98% tandfonline.com
RR239UV/ZnO PhotocatalysisInitial pH2.699.98% tandfonline.com
RR239UV/ZnO PhotocatalysisStirred Speed855 rpm99.98% tandfonline.com
RR239Biosorption (R. hieroglyphicum)Dye Concentration300 mg/L90% dntb.gov.ua
RR239Biosorption (R. hieroglyphicum)Biosorbent Dosage500 mg/L90% dntb.gov.ua
RR239Biosorption (R. hieroglyphicum)pH890% dntb.gov.ua
RR239Biosorption (R. hieroglyphicum)Contact Time72 h90% dntb.gov.ua
RR239Electrocoagulation (Al)pH395.49-99.94% (color) researchgate.net
RR239Electrocoagulation (Al)Current Density50 A/m²95.49-99.94% (color) researchgate.net
RR239Electrocoagulation (Al)Conductivity250 µS/cm95.49-99.94% (color) researchgate.net

Numerical Modeling of this compound Removal from Textile Effluents

Numerical modeling offers a powerful tool for simulating the transport and fate of this compound within complex wastewater treatment systems and natural environments. These models can predict how the dye will behave under various flow conditions, reaction rates, and spatial distributions, aiding in the design and scale-up of treatment facilities.

A notable example is the development of a numerical finite element model to simulate the removal of dyes like Direct Red 23 and Direct Red 80 from textile effluents using adsorbents such as orange peel. Such models typically integrate concepts of advection, dispersion, and adsorption, often incorporating isotherm models (e.g., linear or Langmuir) and kinetic models (e.g., pseudo-second-order) to represent the removal process mathematically. By solving the governing partial differential equations that describe mass transport and reaction, these models can predict dye concentration profiles over time and space. The integration of models like CTRN/W and SEEP/W, as mentioned in, allows for a comprehensive simulation of reactive mass transport through porous media, which is highly relevant for packed-bed adsorption columns or in situ remediation scenarios. Validating these numerical models against experimental data is crucial for ensuring their predictive accuracy and reliability in designing efficient wastewater treatment strategies for this compound.

Q & A

Q. What protocols ensure reproducibility in this compound adsorption studies?

  • Methodological Guidance :
  • Document exact synthesis parameters (e.g., CTAB concentration, zeolite calcination temperature) and experimental conditions (e.g., stirring speed, particle size).
  • Share raw data and analytical codes openly to facilitate replication. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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